molecular formula C12H13ClN2O B13986042 (4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride

(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride

Cat. No.: B13986042
M. Wt: 236.70 g/mol
InChI Key: POAGHEZLMBYGAL-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride is a chemical compound that features a pyridine ring attached to a phenyl group through an oxygen atom, with a methanamine group attached to the phenyl ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropyridine in the presence of a base to form the intermediate (4-(Pyridin-3-yloxy)phenyl)methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired (4-(Pyridin-3-yloxy)phenyl)methanamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-4-yloxy)phenyl)methanamine hydrochloride
  • (4-(Pyridin-2-yloxy)phenyl)methanamine hydrochloride
  • (4-(Pyridin-3-yloxy)phenyl)ethanamine hydrochloride

Uniqueness

(4-(Pyridin-3-yloxy)phenyl)methanamine hydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions with molecular targets that are not possible with other positional isomers. This makes the compound particularly valuable in research applications where precise molecular interactions are required .

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

(4-pyridin-3-yloxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C12H12N2O.ClH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H,8,13H2;1H

InChI Key

POAGHEZLMBYGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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